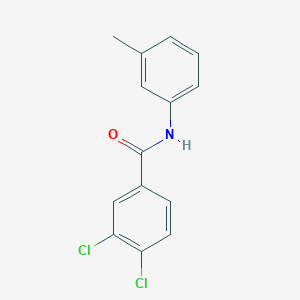

3,4-dichloro-N-(3-methylphenyl)benzamide

Description

Molecular Architecture and IUPAC Nomenclature

The compound features a benzamide backbone with 3,4-dichloro substituents on the benzene ring and a 3-methylphenyl group attached to the amide nitrogen (Figure 1). Its IUPAC name is 3,4-dichloro-N-(3-methylphenyl)benzamide , systematically describing the substituent positions.

Molecular Formula : $$ \text{C}{14}\text{H}{11}\text{Cl}_2\text{NO} $$

Molecular Weight : 280.15 g/mol

CAS Registry Number : 7497-24-7.

Substituent Effects on Benzamide Core Conformation

The 3,4-dichloro groups introduce steric bulk and electron-withdrawing effects, reducing the planarity of the benzamide core. The meta-methylphenyl substituent further disrupts conjugation, as evidenced by:

- Torsional Angles : The amide group ($$ \text{C–N–C=O} $$) forms a dihedral angle of 65.93° with the dichlorobenzene ring and 29.45° with the tolyl ring, indicating non-coplanarity.

- Steric Hindrance : The methyl group at the meta position creates steric clashes, twisting the N-aryl group out of plane.

Comparative Analysis with Ortho/Meta/Para Substituted Analogues

Substituent position profoundly impacts molecular geometry and properties (Table 1):

Key Observations :

Torsional Angles and Non-Coplanar Aromatic Systems

X-ray crystallography reveals:

- The dichlorobenzene and tolyl rings are inclined at 37.92° , while the amide group deviates from planarity by 30.3° .

- Intramolecular $$ \text{N–H} \cdots \text{O} $$ hydrogen bonds stabilize the twisted conformation, forming chains along the crystallographic axis.

Electronic Effects :

Properties

CAS No. |

7497-24-7 |

|---|---|

Molecular Formula |

C14H11Cl2NO |

Molecular Weight |

280.1 g/mol |

IUPAC Name |

3,4-dichloro-N-(3-methylphenyl)benzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |

InChI Key |

TUCGVRKDQZTMQB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Other CAS No. |

7497-24-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3,4-Dichloro-N-(3-methylphenyl)benzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁Cl₂NO |

| Molecular Weight | 280.149 g/mol |

| Density | 1.343 g/cm³ |

| Boiling Point | 344.6°C |

| Flash Point | 162.2°C |

Comparison with Structurally Similar Compounds

AH-7921 (3,4-Dichloro-N-[(1-(dimethylamino)cyclohexyl)methyl]benzamide)

AH-7921, a synthetic opioid agonist, shares the 3,4-dichlorobenzamide core with the target compound but differs in its N-substituent, which includes a dimethylaminocyclohexylmethyl group . AH-7921 has been classified as a Schedule I controlled substance due to its high risk of dependence and toxicity .

Key Differences :

- Substituent: AH-7921’s cyclohexylmethyl-dimethylamino group facilitates receptor binding, whereas the 3-methylphenyl group in the target compound lacks this basic nitrogen, likely reducing opioid activity .

U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)

U-47700, another aroyl amide opioid, features a dimethylamino-substituted cyclohexyl group and an additional methyl group on the benzamide nitrogen . Like AH-7921, it acts as a μ-opioid receptor agonist but with higher lipophilicity, contributing to rapid blood-brain barrier penetration and shorter duration of action .

Key Differences :

- Structure : U-47700’s N-methylation and cyclohexyl substitution distinguish it from the simpler 3-methylphenyl group in the target compound .

- Toxicity : U-47700 is associated with severe respiratory depression and fatalities, whereas the target compound’s safety profile remains undocumented .

Other Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This derivative contains a hydroxy-dimethylethyl group, enabling its use as an N,O-bidentate ligand in metal-catalyzed reactions . Unlike the dichlorinated target compound, it lacks halogen substituents, reducing electronic effects critical for receptor binding .

3,4-Dichloro-N-(3-chlorophenyl)benzamide

Structurally similar to the target compound, this analog replaces the 3-methylphenyl group with a 3-chlorophenyl moiety.

Table 2: Structural and Functional Comparison of Key Compounds

Pharmacological and Regulatory Considerations

The absence of a basic amine in this compound likely diminishes opioid receptor interactions compared to AH-7921 and U-47700, which rely on tertiary amines for binding . Regulatory controls for the target compound are unspecified, contrasting with AH-7921’s strict Schedule I classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.